Z-Gly-Pro-AMC

Enzyme kinetics Prolyl oligopeptidase Substrate inhibition

Z-Gly-Pro-AMC is the preferred fluorogenic substrate for prolyl oligopeptidase (POP) and fibroblast activation protein alpha (FAPα) assays due to its well-behaved Michaelis-Menten kinetics. Unlike Suc-Gly-Pro-AMC (Ki 270 µM substrate inhibition), Z-Gly-Pro-AMC delivers linear fluorescence response, ensuring robust Z' factors in 96/384-well HTS. The Z-group at N-terminus is essential for FAPα recognition—substituting with unblocked Gly-Pro-AMC shifts specificity to DPP-IV, causing erroneous readings in plasma. Validated for clinical biomarker studies (LOD 0.009 U/L, within-run CV 3-4%). High purity (≥98%) and solubility (125 mg/mL DMSO) ensure batch-to-batch consistency. Order with confidence.

Molecular Formula C25H25N3O6
Molecular Weight 463.5 g/mol
CAS No. 68542-93-8
Cat. No. B1580624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Pro-AMC
CAS68542-93-8
Synonyms7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin
N-carbobenzoxy-Gly-Pro-4-methylcoumarinyl amide
N-carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
N-carbobenzoxyglycylprolyl-4-methylcoumarinyl amide
Z-Gly-Pro-NH-Mec
Z-Gly-PropMeCouNH
Molecular FormulaC25H25N3O6
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1
InChIKeyYWOXKKRKNGWXEG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-Pro-AMC (CAS 68542-93-8) Procurement Guide: A Fluorogenic Substrate for Prolyl Oligopeptidase and FAP Assays


Z-Gly-Pro-AMC (CAS 68542-93-8) is a synthetic fluorogenic peptide substrate that releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage [1]. It is primarily used to measure the activity of prolyl oligopeptidase (POP, also known as prolyl endopeptidase) and fibroblast activation protein alpha (FAPα) in biochemical and plasma-based assays [2]. The compound is characterized by a benzyloxycarbonyl (Z) protective group on the N-terminus, a glycine-proline dipeptide core, and the AMC fluorophore attached at the C-terminus, with excitation/emission wavelengths of 380/465 nm [3].

Why Generic Substitution of Z-Gly-Pro-AMC (CAS 68542-93-8) Fails in POP and FAP Assays


Generic substitution of Z-Gly-Pro-AMC with other AMC-based protease substrates is not straightforward due to critical differences in enzyme kinetics, substrate specificity, and assay compatibility. For example, while Suc-Gly-Pro-AMC is also a substrate for POP, it exhibits substrate inhibition kinetics (Ki of 270 µM) that complicates kinetic analysis, whereas Z-Gly-Pro-AMC follows standard Michaelis-Menten kinetics [1]. Additionally, the Z-group at the N-terminus of Z-Gly-Pro-AMC is specifically required for recognition by FAPα, a post-prolyl cleaving enzyme that acts on N-blocked peptides [2]. Substituting with an unblocked substrate like Gly-Pro-AMC would shift the specificity toward dipeptidyl peptidase IV (DPP-IV), leading to erroneous activity measurements in mixed samples such as plasma .

Quantitative Comparative Evidence for Z-Gly-Pro-AMC (CAS 68542-93-8) Selection


Kinetic Advantage: Z-Gly-Pro-AMC Follows Standard Michaelis-Menten Kinetics, Eliminating Substrate Inhibition Seen with Suc-Gly-Pro-AMC

In a head-to-head study using pig brain prolyl oligopeptidase, Z-Gly-Pro-AMC displayed standard Henri-Michaelis-Menten kinetics with a Km of 30 ± 3 μM [1]. In contrast, the closely related analog Suc-Gly-Pro-AMC exhibited substrate inhibition kinetics with a Km of 510 ± 150 μM and a substrate inhibition constant (Kis) of 270 ± 90 μM [1]. This substrate inhibition behavior of Suc-Gly-Pro-AMC was attributed to non-specific binding at the S'1 subsite, allowing a second substrate molecule to bind simultaneously [1]. The absence of such inhibition with Z-Gly-Pro-AMC simplifies data analysis and ensures accurate kinetic parameter determination.

Enzyme kinetics Prolyl oligopeptidase Substrate inhibition Assay development

High Analytical Sensitivity: Z-Gly-Pro-AMC Enables Sub-0.01 U/L Detection Limits for Combined FAP/PREP Plasma Assays

A validated combined kinetic assay for fibroblast activation protein alpha (FAP) and prolyl oligopeptidase (PREP) in human EDTA-plasma using Z-Gly-Pro-AMC as substrate achieved a limit of detection (LOD) of 0.009 U/L and a limit of quantitation (LOQ) of 0.027 U/L [1]. The within-run precision was 3% and 4% for PREP and FAP, respectively, and between-run precision was 7% and 12% [1]. This high sensitivity allows for reliable quantification of low enzyme activities in clinical plasma samples.

Analytical validation FAP PREP Plasma biomarker Limit of detection

Dual Enzyme Utility: Z-Gly-Pro-AMC Simultaneously Measures FAP and PREP Activity in a Single Assay

Z-Gly-Pro-AMC serves as a common substrate for both fibroblast activation protein alpha (FAP) and prolyl oligopeptidase (PREP) in human plasma [1]. In a study of human EDTA-plasma, on average 67% of the total Z-Gly-Pro-AMC converting activity was attributed to FAP, with the remaining 33% from PREP [1]. This dual specificity allows researchers to develop a single kinetic assay that, when coupled with specific inhibitors, can deconvolute the individual contributions of FAP and PREP, which is not possible with more selective substrates like Suc-Gly-Pro-AMC (specific for FAP) .

FAP PREP Multiplex assay Cancer biomarker Plasma activity

Solubility Profile: High DMSO Solubility Facilitates Stock Solution Preparation and Assay Flexibility

Z-Gly-Pro-AMC exhibits high solubility in DMSO, with a reported solubility of 125 mg/mL (approximately 269.7 mM) . This allows for the preparation of concentrated stock solutions, which is essential for minimizing the volume of organic solvent introduced into aqueous enzyme assays. In contrast, some related fluorogenic substrates may have lower solubility limits, requiring larger volumes of DMSO that could inhibit enzyme activity or require additional dilution steps.

Solubility DMSO Stock solution Assay development Formulation

Optimal Application Scenarios for Z-Gly-Pro-AMC (CAS 68542-93-8) in Research and Industrial Settings


High-Throughput Screening of Prolyl Oligopeptidase (POP) Inhibitors

Z-Gly-Pro-AMC is ideal for high-throughput screening (HTS) campaigns targeting prolyl oligopeptidase (POP) due to its well-behaved Michaelis-Menten kinetics [1]. The linear relationship between enzyme concentration and fluorescence signal, free from substrate inhibition effects that plague Suc-Gly-Pro-AMC, ensures robust and reproducible Z' factor values in 96- or 384-well plate formats. This application is particularly relevant for drug discovery programs focused on POP inhibitors for cognitive enhancement or neuroprotection.

Clinical Research Assays for FAP and PREP as Plasma Biomarkers

The validated combined kinetic assay using Z-Gly-Pro-AMC enables sensitive quantification of FAP and PREP activities in human plasma with LOD of 0.009 U/L [2]. This application supports clinical studies investigating FAP as a diagnostic or prognostic biomarker in oncology (e.g., tumor stroma) and PREP in neuroinflammation and neurodegeneration. The assay's precision (within-run CV 3-4%) makes it suitable for longitudinal patient monitoring.

Characterization of Novel Post-Proline Cleaving Enzymes

Z-Gly-Pro-AMC serves as a general substrate for post-proline cleaving enzymes and can be used to identify and characterize novel peptidases. For example, it was instrumental in the discovery and purification of Z-Proprolinal Insensitive Peptidase (ZIP) from bovine serum, a new proline-specific peptidase distinct from classical POP [3]. The compound's well-defined kinetic properties facilitate the determination of affinity constants (e.g., Km = 30 µM for POP) for newly isolated enzymes.

Procurement and Quality Control for Contract Research Organizations (CROs)

For CROs offering enzyme activity assay services, Z-Gly-Pro-AMC represents a reliable and well-characterized substrate with established kinetic parameters (Km, kcat), spectral properties (Ex/Em 380/465 nm), and solubility (125 mg/mL in DMSO) . Its high purity (typically ≥95-99%) and long-term storage stability at -20°C minimize batch-to-batch variability, reducing the need for extensive in-house re-validation and ensuring consistent results across client projects.

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